molecular formula C14H14N6O2S B2580798 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxamide CAS No. 1351634-62-2

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B2580798
CAS No.: 1351634-62-2
M. Wt: 330.37
InChI Key: CQVZIJIRHYPVBR-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains pyrimidine, oxazole, and thiazole rings

Scientific Research Applications

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,6-dimethylpyrimidine-2-amine with 5-methyl-1,2-oxazole-3-carboxylic acid, followed by cyclization with a thiazole derivative. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide and catalysts such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.

    Reduction: Reduction reactions can occur at the oxazole ring, leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of N-substituted derivatives.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

  • 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxamide
  • Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
  • 3-{(E)-[(4,6-Dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol

Uniqueness: The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S/c1-7-4-8(2)16-13(15-7)19-14-17-10(6-23-14)12(21)18-11-5-9(3)22-20-11/h4-6H,1-3H3,(H,18,20,21)(H,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVZIJIRHYPVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NC3=NOC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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